5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
CAS No.: 676459-69-1
Cat. No.: VC4808317
Molecular Formula: C15H16F3N3
Molecular Weight: 295.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 676459-69-1 |
|---|---|
| Molecular Formula | C15H16F3N3 |
| Molecular Weight | 295.309 |
| IUPAC Name | 5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C15H16F3N3/c1-2-10-3-5-11(6-4-10)12-9-13(15(16,17)18)21-14(20-12)7-8-19-21/h3-8,12-13,20H,2,9H2,1H3 |
| Standard InChI Key | UXEFLYXCSNLFOU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituents
The compound features a bicyclic scaffold comprising a pyrazole ring fused to a partially saturated pyrimidine ring. Key substituents include:
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4-Ethylphenyl group at position 5: Enhances lipophilicity and modulates steric interactions.
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Trifluoromethyl (-CF₃) group at position 7: Contributes to electron-withdrawing effects and metabolic stability .
Table 1: Key Chemical Identifiers
Stereochemical Considerations
The tetrahydropyrimidine ring introduces two chiral centers at positions 5 and 7. While early syntheses produced racemic mixtures, enantioselective routes yielding (5R,7S) and (5S,7R) configurations have been reported for analogs . Stereochemistry significantly impacts biological activity; for example, the (5R,7S)-isomer of a related carboxamide derivative showed 10-fold higher kinase inhibition than its enantiomer .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves multi-step sequences combining cyclocondensation, hydrogenation, and functional group interconversions:
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Pyrazole Ring Formation:
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Pyrimidine Annulation:
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Functionalization:
Table 2: Representative Synthesis Yields
| Step | Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclocondensation | AcOH, 80°C, 12h | 62 | 95 | |
| Trifluoromethylation | CF₃I, CuI, DMF | 45 | 90 | |
| Final purification | Column chromatography | 78 | 99 |
Process Challenges
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Regioselectivity: Competing pathways may yield isomeric byproducts (e.g., pyrazolo[1,5-c]pyrimidines) .
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CF₃ Group Stability: Harsh conditions can lead to defluorination; microwave-assisted methods improve efficiency .
Physicochemical Properties
Thermodynamic Parameters
Spectroscopic Characteristics
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.32 (dd, J=12.4 Hz, 1H), 3.85–3.70 (m, 2H), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, CH₃) .
Biological Activity and Applications
Agricultural Applications
The trifluoromethyl group enhances pesticidal activity by:
Table 3: Comparative Bioactivity of Analogs
Industrial and Research Status
Patent Landscape
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ES2709119T3: Covers tetrahydropyrazolo-pyrimidines for autoimmune diseases .
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US20140038989A1: Claims anti-TB formulations with ≤5% impurity .
Future Directions
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